![molecular formula C6H4F2N2O2 B2743655 3-(Difluoromethyl)-2-nitropyridine CAS No. 1804933-80-9](/img/structure/B2743655.png)
3-(Difluoromethyl)-2-nitropyridine
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Description
“3-(Difluoromethyl)-2-nitropyridine” is a chemical compound that is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The synthesis of “3-(Difluoromethyl)-2-nitropyridine” involves several steps. The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoracetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride . This is then followed by a reaction with methyl hydrazine, which forms mainly the required pyrazole ring . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis
The molecular structure of “3-(Difluoromethyl)-2-nitropyridine” is complex and involves several key components. The structure includes a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .Chemical Reactions Analysis
The chemical reactions involving “3-(Difluoromethyl)-2-nitropyridine” are diverse and complex. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Scientific Research Applications
Pharmaceutical Research
3-(Difluoromethyl)-2-nitropyridine: is a valuable compound in pharmaceutical research due to its potential to introduce difluoromethyl groups into bioactive molecules. This modification can significantly enhance the metabolic stability, solubility, and lipophilicity of pharmaceuticals . The compound’s ability to act as a lipophilic hydrogen bond donor makes it particularly interesting for designing new drug candidates with improved pharmacokinetic properties.
Agrochemical Development
In agrochemical science, 3-(Difluoromethyl)-2-nitropyridine can be used to synthesize compounds with difluoromethyl groups, which are known to confer increased resistance to metabolic degradation. This leads to the development of more effective and longer-lasting pesticides and herbicides .
Material Science
The introduction of difluoromethyl groups into materials can alter their physical properties, such as thermal stability and chemical resistance3-(Difluoromethyl)-2-nitropyridine serves as a precursor in the synthesis of such materials, potentially leading to innovations in the production of high-performance polymers and coatings .
Catalysis Studies
Catalysts containing difluoromethyl groups can exhibit unique reactivity and selectivity profiles. Researchers can use 3-(Difluoromethyl)-2-nitropyridine to explore novel catalytic systems that may improve the efficiency of chemical reactions, particularly in the field of green chemistry .
Late-stage Functionalization
The compound is instrumental in late-stage functionalization, where difluoromethyl groups are introduced at the final stages of synthetic protocols. This strategy is applied to heteroaromatics and can streamline the access to molecules of pharmaceutical relevance .
Radiolabelling and Imaging
3-(Difluoromethyl)-2-nitropyridine: can be used in the development of radiolabelling techniques, particularly in the synthesis of ^18F-labelled molecules for positron emission tomography (PET) imaging. This application is crucial for non-invasive diagnostic procedures and drug development studies .
properties
IUPAC Name |
3-(difluoromethyl)-2-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-5(8)4-2-1-3-9-6(4)10(11)12/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOKMXYIQKHUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-2-nitropyridine | |
CAS RN |
1804933-80-9 |
Source
|
Record name | 3-(difluoromethyl)-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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